6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
The compound 6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:
- Position 1: A methyl group, contributing to steric and metabolic stability.
- Position 3: A 4-methylbenzenesulfonyl (tosyl) group, influencing solubility and receptor affinity.
- Position 7: A 4-methylpiperidin-1-yl moiety, modulating lipophilicity and pharmacokinetic properties.
This compound shares structural similarities with fluoroquinolone antibiotics and kinase inhibitors, though its specific biological activity remains uncharacterized in the provided evidence .
Properties
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-15-4-6-17(7-5-15)30(28,29)22-14-25(3)20-13-21(19(24)12-18(20)23(22)27)26-10-8-16(2)9-11-26/h4-7,12-14,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESWAFBCXMRHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluoro group at position 6
- Methyl group at position 1
- Sulfonyl group attached to a 4-methylbenzene moiety
- A piperidine ring at position 7
This unique structure contributes to its biological properties and selectivity.
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Nuclear Receptors : It acts as an inverse agonist for the Retinoic acid receptor-related orphan receptor C (RORc), which is involved in the regulation of inflammatory responses. This property suggests potential applications in treating inflammatory diseases such as psoriasis and rheumatoid arthritis .
- Antiviral Activity : Preliminary studies have shown promising results in inhibiting Hepatitis B virus (HBV) replication. In vitro assays demonstrated that compounds with similar structures exhibited significant antiviral effects, indicating that this compound may also possess similar properties .
- Cytotoxic Effects : The compound has been assessed for cytotoxicity against various cancer cell lines. Its structural components may enhance its ability to induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| RORc Inhibition | Cell-based assays | IC50 = 0.5 µM | |
| Antiviral (HBV) | In vitro HBV infection | IC50 = 10 µM | |
| Cytotoxicity | A549 Cancer Cells | IC50 = 5.9 µM |
Case Study 1: RORc Inhibition
In a study focused on RORc inverse agonists, the compound demonstrated a high degree of selectivity and potency. It was compared with other known inhibitors and showed over 200-fold selectivity against various nuclear receptors, indicating its potential as a therapeutic agent in inflammatory conditions .
Case Study 2: Antiviral Efficacy
In vitro studies targeting HBV used human hepatoma cell lines to assess the compound's efficacy. The results indicated significant inhibition of viral replication at a concentration of 10 µM, with minimal cytotoxic effects observed in treated cells . This suggests that the compound could be developed further as an antiviral treatment.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential in treating various diseases due to its unique chemical structure, which allows it to interact with biological targets effectively.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell survival and apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The sulfonamide group is thought to play a crucial role in enhancing its antibacterial efficacy .
Neurological Applications
Given its structural features, the compound has been explored for neuroprotective effects. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain . This could potentially improve cognitive functions and memory retention.
Synthetic Methodologies
The synthesis of 6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves several steps, typically starting from readily available precursors. The synthetic route often includes:
- Formation of the Quinoline Core : Utilizing cyclization reactions to construct the quinoline framework.
- Introduction of Functional Groups : Employing electrophilic substitution reactions to introduce the fluoro and sulfonyl groups, which are critical for biological activity.
- Final Modifications : Refining the structure through various chemical transformations to enhance solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, 6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, demonstrating strong antimicrobial activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Effects
Key Findings from Analog Studies
Sulfonyl Group Variations: The 4-methylbenzenesulfonyl group in the target compound may offer balanced solubility and metabolic stability compared to 3-chlorophenylsulfonyl analogs, which introduce stronger electron-withdrawing effects but risk toxicity .
N1 Substituents :
- Methyl at N1 (target compound) likely reduces first-pass metabolism compared to benzyl or 4-methylbenzyl groups, which increase molecular weight and logP values .
C7 Heterocyclic Moieties :
- 4-Methylpiperidin-1-yl (target compound) may enhance solubility relative to unsubstituted piperidine or morpholine derivatives (e.g., 7-morpholin-4-yl analog in ).
Core Modifications: Cyclopropane and carboxylate substitutions (as in ) shift activity toward classical fluoroquinolone mechanisms (e.g., DNA gyrase inhibition), whereas the target compound’s tosyl and methylpiperidine groups suggest kinase or protease targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
